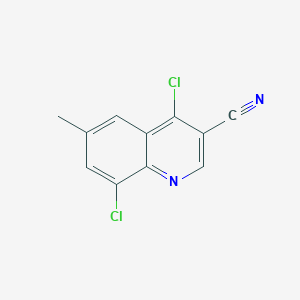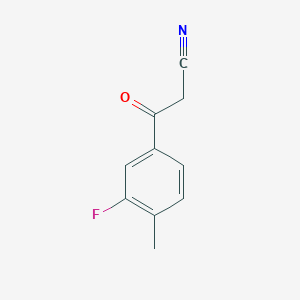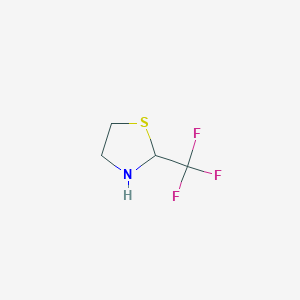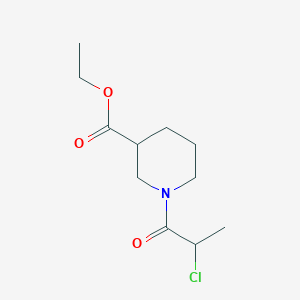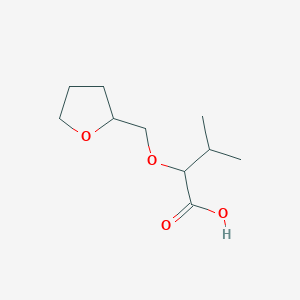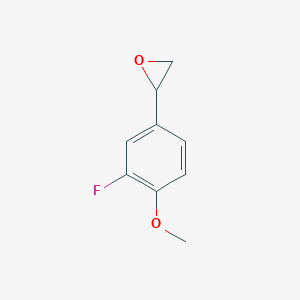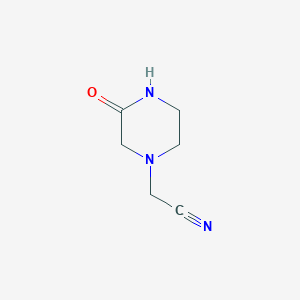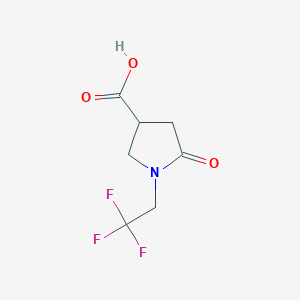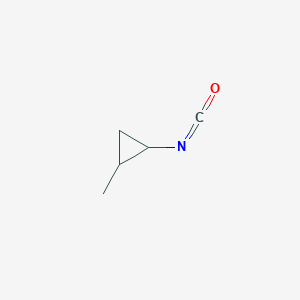
1-Isocyanato-2-methylcyclopropane
Overview
Description
1-Isocyanato-2-methylcyclopropane is an organic compound with the molecular formula C5H7NO. It is a derivative of cyclopropane, featuring an isocyanate group (-N=C=O) and a methyl group (-CH3) attached to the cyclopropane ring. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-methylcyclopropane can be synthesized through several methods:
-
Phosgenation of Amines: : One common method involves the reaction of 2-methylcyclopropylamine with phosgene (COCl2) under controlled conditions. This reaction typically requires a solvent such as toluene and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
C4H7NH2+COCl2→C5H7NCO+2HCl
-
Thermal Decomposition of Carbamates: : Another method involves the thermal decomposition of 2-methylcyclopropyl carbamate. This process requires heating the carbamate to high temperatures, leading to the formation of this compound and the release of carbon dioxide.
Industrial Production Methods
Industrial production of this compound often utilizes the phosgenation method due to its efficiency and scalability. The process involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity and reactivity.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-2-methylcyclopropane undergoes various chemical reactions, including:
-
Addition Reactions: : The isocyanate group readily participates in addition reactions with nucleophiles such as alcohols, amines, and water, forming urethanes, ureas, and carbamic acids, respectively.
R-OH+R’-NCO→R-NH-COOR’
-
Substitution Reactions: : The compound can undergo substitution reactions where the isocyanate group is replaced by other functional groups through nucleophilic attack.
-
Polymerization: : The isocyanate group can react with itself or other isocyanates to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols and Amines: For addition reactions, common reagents include methanol, ethanol, and various primary and secondary amines.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates in polymerization processes.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
1-Isocyanato-2-methylcyclopropane has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the production of polyurethanes, which are essential in manufacturing foams, adhesives, and coatings.
Biological Studies: Researchers use it to study the reactivity of isocyanates with biological molecules, which can provide insights into enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism by which 1-isocyanato-2-methylcyclopropane exerts its effects involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on other molecules, such as hydroxyl, amino, and thiol groups. This reactivity is exploited in the formation of urethanes and ureas, where the isocyanate group reacts with alcohols and amines, respectively.
Comparison with Similar Compounds
Similar Compounds
1-Isocyanato-2-methylpropane: Similar in structure but lacks the cyclopropane ring, leading to different reactivity and applications.
1-Isocyanato-3-methylcyclopropane: Another isomer with the isocyanate group positioned differently on the cyclopropane ring.
Uniqueness
1-Isocyanato-2-methylcyclopropane is unique due to the presence of both the strained cyclopropane ring and the reactive isocyanate group. This combination imparts distinct reactivity patterns compared to its linear or differently substituted counterparts, making it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
1-isocyanato-2-methylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJCZRDSOBEFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


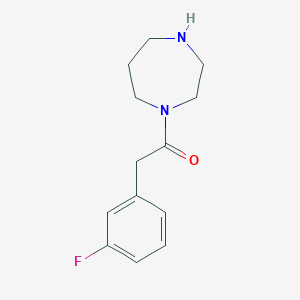
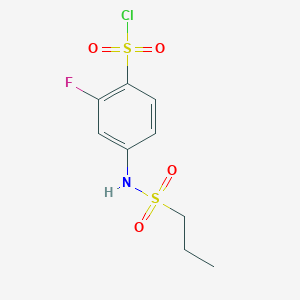
![2-[4-(Chlorosulfonyl)-2-fluorophenoxy]acetic acid](/img/structure/B3373894.png)
![3-[4-(Thiophen-2-yl)butanamido]benzoic acid](/img/structure/B3373901.png)
![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)
![2-[(Oxolan-2-ylmethyl)sulfanyl]propanoic acid](/img/structure/B3373914.png)
